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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural activity relationships (SAR) of the

promising antiviral compound IHVR-19029 and other N-alkyldeoxynojirimycin (DNJ)

derivatives. N-alkyldeoxynojirimycins are a class of iminosugars that have demonstrated broad-

spectrum antiviral activity against a range of enveloped viruses. Their primary mechanism of

action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II, crucial

enzymes in the processing of N-linked glycans on viral envelope glycoproteins. This inhibition

leads to misfolded glycoproteins, subsequently impairing virion assembly and reducing

infectivity.

IHVR-19029 has emerged as a lead N-alkyl-DNJ analog, showing significant in vivo efficacy

against highly pathogenic viruses such as Ebola and Marburg.[1] However, its development

has been met with challenges, including low oral bioavailability and gastrointestinal side effects,

prompting the exploration of prodrug strategies to enhance its therapeutic potential.[1][2] This

guide synthesizes experimental data to offer a clear comparison of IHVR-19029 and related

compounds, aiding in the ongoing research and development of this important class of antiviral

agents.
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The antiviral potency and cytotoxicity of N-alkyldeoxynojirimycin derivatives are critical

parameters in assessing their therapeutic potential. The following tables summarize the 50%

effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI

= CC₅₀/EC₅₀) of various N-alkyl-DNJ compounds against different viruses. A lower EC₅₀

indicates higher antiviral activity, while a higher SI value suggests a more favorable safety

profile.

Table 1: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Dengue Virus (DENV)

Compound

N-Alkyl
Chain
Modificatio
n

EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Cell Line

IHVR-19029
Lead N-alkyl

analog

Data not

specified in

searches

Data not

specified in

searches

Data not

specified in

searches

HEK293

CM-10-18 (7)
Oxygenated

N-alkyl chain
6.5 >500 >77 BHK

2h
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

2l
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

3j
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

3l
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

3v
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

4b
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK

4c
Modified N-

alkyl chain
0.3 - 0.5 >500 >1000 BHK
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Data for compounds 2h, 2l, 3j, 3l, 3v, 4b, and 4c sourced from a study on the design and

synthesis of N-alkylated DNJ derivatives for the treatment of Dengue Virus infection.[3][4]

Table 2: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Bovine Viral Diarrhea

Virus (BVDV)

Compound

N-Alkyl
Chain
Modificatio
n

EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

Cell Line

N-butyl-DNJ

(NB-DNJ)
Butyl >100 >1000 >10 MDBK

N-nonyl-DNJ

(NN-DNJ)
Nonyl 0.8 30 37.5 MDBK

Compound

with terminal

tertiary

benzamide

Modified N-

alkyl chain

Submicromol

ar

Low

cytotoxicity
Not specified Not specified

Compound

with

sulfonamide

moiety

Modified N-

alkyl chain

Submicromol

ar

Low

cytotoxicity
Not specified Not specified

Compound

with urea

moiety

Modified N-

alkyl chain

Submicromol

ar

Low

cytotoxicity
Not specified Not specified

Compound

with

oxazolidinone

moiety

Modified N-

alkyl chain

Submicromol

ar

Low

cytotoxicity
Not specified Not specified

Data for compounds with terminal tertiary benzamide, sulfonamide, urea, and oxazolidinone

moieties sourced from a study on N-alkyldeoxynojirimycin derivatives with improved metabolic

stability.[5]
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Mechanism of Action: Inhibition of ER α-
Glucosidases
The primary antiviral mechanism of N-alkyldeoxynojirimycins is the competitive inhibition of

host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are responsible for

the sequential trimming of the three terminal glucose residues from the N-linked glycan

precursor (Glc₃Man₉GlcNAc₂) on nascent viral glycoproteins. This trimming is a critical step in

the calnexin/calreticulin cycle, a quality control system that ensures proper protein folding.

By inhibiting these glucosidases, N-alkyl-DNJ derivatives lead to the accumulation of viral

glycoproteins with persistent glucose residues. This results in misfolded proteins that are often

retained in the ER and targeted for degradation through the ER-associated degradation

(ERAD) pathway. The consequences for the viral life cycle are severe and include:

Impaired Virion Assembly: The incorporation of misfolded glycoproteins into new viral

particles is disrupted.

Reduced Virion Secretion: The release of new virions from the host cell is diminished.

Decreased Infectivity: Viral particles that are released may have a reduced ability to infect

new host cells due to malformed envelope proteins.

The following diagram illustrates this key signaling pathway.
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Caption: Mechanism of antiviral action of IHVR-19029 and related N-alkyldeoxynojirimycins.

Experimental Protocols
The evaluation of the antiviral activity of N-alkyldeoxynojirimycin derivatives typically involves

cell-based assays. The following are generalized protocols for common assays used in the

cited literature.

Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.

Cell Seeding: Seed a suitable cell line (e.g., BHK-21 for DENV, MDBK for BVDV) in 96-well

plates and incubate overnight to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the N-alkyl-DNJ derivatives in cell culture

medium. Add the compound dilutions to the cells.

Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay

(e.g., 48-72 hours).
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Viability Assessment: Measure cell viability using a standard method such as the MTT or

MTS assay.

CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀), which is the

concentration of the compound that reduces cell viability by 50%.

Virus Yield Reduction Assay (for DENV)
This assay measures the reduction in the production of infectious virus particles.

Cell Seeding: Seed BHK-21 cells in 24-well plates.

Infection: Infect the cells with DENV at a specific multiplicity of infection (MOI).

Compound Treatment: After a virus adsorption period, wash the cells and add fresh medium

containing serial dilutions of the test compounds.

Incubation: Incubate the plates for 48-72 hours.

Virus Titration: Collect the cell culture supernatant and determine the virus titer by plaque

assay on a susceptible cell line (e.g., Vero cells).

EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the concentration of the

compound that reduces the virus yield by 50%.

Plaque Reduction Assay (for BVDV)
This assay quantifies the inhibition of virus-induced plaque formation.

Cell Seeding: Grow a monolayer of MDBK cells in 6-well plates.

Infection: Infect the cell monolayer with a known amount of BVDV.

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with

a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of

the N-alkyl-DNJ derivatives.

Incubation: Incubate the plates for 3-5 days to allow for the formation of visible plaques.
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Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count

the plaques.

EC₅₀ Determination: The EC₅₀ is the concentration of the compound that reduces the

number of plaques by 50% compared to the untreated virus control.

The following workflow diagram illustrates a typical experimental process for evaluating antiviral

compounds.
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Caption: General experimental workflow for the in vitro evaluation of antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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